molecular formula C19H16Cl2N4O2S2 B2826885 2,5-dichloro-N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392296-61-6

2,5-dichloro-N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No. B2826885
CAS RN: 392296-61-6
M. Wt: 467.38
InChI Key: IYJSUDXHKKIZHU-UHFFFAOYSA-N
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Description

2,5-dichloro-N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C19H16Cl2N4O2S2 and its molecular weight is 467.38. The purity is usually 95%.
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Scientific Research Applications

  • Anticancer Properties : A study synthesized novel Schiff’s bases containing a thiadiazole scaffold and benzamide groups, which are associated with important biological properties. These compounds exhibited promising anticancer activity against several human cancer cell lines, with some showing GI50 values comparable to standard drugs (Tiwari et al., 2017).

  • Anti-Allergy Activity : Another research synthesized N-(4-substituted-thiazolyl)oxamic acid derivatives and tested them for antiallergy activity. These compounds demonstrated significant potency, surpassing the effectiveness of disodium cromoglycate, a standard drug in the rat PCA model (Hargrave et al., 1983).

  • Synthetic Methodologies : A study discussed the preparation of 3,5-disubstituted 1,2,4-thiadiazoles, highlighting methods for synthesizing thiadiazoles, which could be relevant for creating derivatives of the compound (Takikawa et al., 1985).

  • Antibacterial Properties : Research on 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones, which are similar in structure, revealed promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017).

  • Anti-Inflammatory and Analgesic Agents : A study synthesized novel compounds derived from benzodifuranyl, thiadiazolopyrimidines, and others, showing significant anti-inflammatory and analgesic activities (Abu‐Hashem et al., 2020).

properties

IUPAC Name

2,5-dichloro-N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl2N4O2S2/c1-10-5-11(2)7-13(6-10)22-16(26)9-28-19-25-24-18(29-19)23-17(27)14-8-12(20)3-4-15(14)21/h3-8H,9H2,1-2H3,(H,22,26)(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYJSUDXHKKIZHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=C(C=CC(=C3)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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